2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Description
Properties
Molecular Formula |
C20H16N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C20H16N4O2S/c25-18(15-7-2-1-3-8-15)14-27-20-23-22-19(17-10-4-5-11-21-17)24(20)13-16-9-6-12-26-16/h1-12H,13-14H2 |
InChI Key |
HOQBQHCDHVWAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Cyclocondensation and Substitution
The most widely reported method involves a three-step process:
-
Formation of the triazole core :
-
Diazotization and cyclization :
-
Sulfanyl bridge introduction :
Table 1: Key Reaction Parameters
One-Pot Synthesis Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A streamlined approach employs Cu(I)-catalyzed cycloaddition:
Advantages:
Optimization Strategies
Solvent and Catalyst Selection
Purification Techniques
-
Crystallization : Slow evaporation of CH₂Cl₂/MeOH (5:95) yields high-purity crystals.
-
Chromatography : Silica gel (230–400 mesh) with 5% MeOH/CH₂Cl₂ eluent.
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
-
Single-crystal X-ray diffraction confirms the V-shaped arrangement of triazole and furan-pyridine moieties (space group P21/c).
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan and pyridine groups may enhance binding affinity and specificity, while the phenylethanone moiety can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituents on the triazole ring and modifications to the sulfanyl-linked ketone. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties (Table 1).
Table 1: Structural and Functional Comparison of Analogs
Key Observations
Substituent Electronic Effects :
- Electron-withdrawing groups (e.g., 4-chlorophenyl , 4-bromophenyl , phenylsulfonyl ) increase stability and acidity but may reduce solubility.
- Electron-donating groups (e.g., ethoxy, methoxy ) improve solubility and enhance interactions with aromatic systems.
- The target compound’s furan-2-ylmethyl group provides moderate electron density, balancing reactivity and solubility.
Steric and Structural Influences: Bulky substituents like quinolin-8-yloxymethyl or allyl may hinder crystallinity or binding but could enhance selectivity in biological targets. Pyridine positional isomers (pyridin-2-yl vs. pyridin-4-yl) alter electronic distribution; pyridin-2-yl in the target compound may facilitate hydrogen bonding via the nitrogen lone pair.
Synthesis Considerations :
- Sodium ethoxide/α-halogenated ketone routes (e.g., ) are common for sulfanyl-linked ketones, but cesium carbonate/DMF conditions (e.g., ) are preferred for sterically hindered substrates.
- The furan-2-ylmethyl group in the target compound may require milder bases to avoid ring-opening reactions.
Potential Applications: Compounds with pyridine and sulfonyl groups (e.g., ) are often explored as enzyme inhibitors due to their polarity and stability. The target compound’s furan moiety could be advantageous in metal coordination or as a bioisostere for phenyl groups in drug design.
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a synthetic organic molecule that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities, particularly as an antifungal agent, and its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.4 g/mol. The structure includes a triazole ring, furan, pyridine, and phenylethanone moieties linked by a sulfanyl group. This unique arrangement of functional groups contributes to its biological activity.
Antifungal Activity
Research indicates that the compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal pathogens effectively. For instance, in vitro studies demonstrated that it outperformed traditional antifungal agents like fluconazole against certain strains of fungi, showcasing a potential alternative for treating fungal infections .
Antibacterial Properties
In addition to antifungal activity, the compound also displays antibacterial properties. It has been tested against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate that it possesses comparable or superior efficacy relative to established antibiotics .
The mechanism through which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors within the target organisms. The presence of multiple functional groups enhances its binding affinity to biological macromolecules such as proteins and nucleic acids, facilitating its therapeutic action .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Studies have shown that modifications to the triazole ring and substituents on the pyridine and furan rings can significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution on triazole | Increased antifungal potency |
| Electron-donating groups on phenyl ring | Enhanced antibacterial activity |
This information underscores the importance of SAR studies in guiding future synthetic efforts to develop more potent derivatives.
Case Studies
- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of several triazole derivatives, including our compound. The results indicated an inhibition rate of 90–98% against Pseudomonas piricola, comparable to commercial fungicides like azoxystrobin .
- Antibacterial Efficacy Against MRSA : Another investigation highlighted the antibacterial properties of this compound against MRSA strains, showing MIC values as low as 0.25 μg/mL, which is significantly lower than many existing treatments .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential heterocycle formation and functionalization. Key steps include:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH/ethanol) .
- Step 2 : S-Alkylation of the triazole-3-thiol intermediate with 2-bromo-1-phenylethanone in alkaline medium (e.g., NaOH/ethanol) to introduce the sulfanyl-phenylethanone moiety .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
Optimization : Reaction yields (60–85%) depend on temperature control (60–80°C), stoichiometric ratios (1:1.2 for alkylation), and inert atmospheres to prevent oxidation .
Q. What spectroscopic and analytical methods are critical for structural confirmation?
- NMR : and NMR confirm substituent integration and connectivity. Key signals:
- IR : Stretching bands for C=O (~1680 cm), C=N (~1600 cm), and S–C (~650 cm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H] with <2 ppm error .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.3%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Candida albicans (MIC ≤ 25 µg/mL) and Staphylococcus aureus (MIC ≤ 50 µg/mL) .
- Anticancer : MTT assay on HeLa cells (IC ~10–30 µM) with dose-dependent apoptosis observed via flow cytometry .
- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition at IC ~5 µM) using fluorescence-based ADP-Glo™ kits .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for bioactivity?
- Docking Studies : Use AutoDock Vina to map interactions with biological targets (e.g., EGFR kinase domain). Pyridine and triazole rings show hydrogen bonding with active-site residues (e.g., Lys721) .
- QSAR Models : MLR analysis of logP, polar surface area, and H-bond acceptors correlates with antifungal activity (R > 0.85) .
- MD Simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes (RMSD <2 Å over 50 ns) .
Q. What crystallographic techniques resolve structural ambiguities or polymorphism?
Q. How do reaction intermediates or by-products impact synthetic reproducibility?
- Common By-Products :
- Oxidized disulfides (from thiol intermediates) detected via TLC (Rf 0.4 in CHCl/MeOH 9:1).
- Hydrolyzed ketones (pH-sensitive) under acidic conditions.
- Mitigation :
- Use N atmosphere during alkylation.
- Monitor reaction progress with LC-MS (e.g., Agilent 1260 Infinity II) .
Data Contradiction Analysis
Q. Reported Discrepancies in Bioactivity
- Antifungal Activity : MIC values vary between studies (15–50 µg/mL) due to strain variability (e.g., C. albicans ATCC vs. clinical isolates) or assay media (RPMI vs. Sabouraud dextrose) .
- Cytotoxicity : HeLa cell IC ranges (10–50 µM) correlate with purity (>95% by HPLC) and solvent (DMSO vs. PBS stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
